3,5-Bis(trifluoromethyl)-2-fluoroaniline is a fluorinated aromatic amine characterized by the presence of two trifluoromethyl groups and one fluoro group on a phenyl ring. This compound has gained attention in pharmaceutical and agrochemical research due to its unique electronic properties imparted by the fluorine substituents, which can enhance the biological activity and stability of the resulting compounds.
3,5-Bis(trifluoromethyl)-2-fluoroaniline is classified under aromatic amines, specifically as a substituted aniline. It is often synthesized for use in various chemical reactions, particularly in the development of new pharmaceuticals and agrochemicals. The compound is also recognized for its potential applications in materials science due to its unique properties stemming from the presence of multiple fluorine atoms.
The synthesis of 3,5-bis(trifluoromethyl)-2-fluoroaniline typically involves several steps:
The molecular formula for 3,5-bis(trifluoromethyl)-2-fluoroaniline is . Its structure features:
The compound's structural representation can be derived from its SMILES notation: Nc1cc(cc(c1)C(F)(F)F)C(F)(F)F
.
3,5-Bis(trifluoromethyl)-2-fluoroaniline participates in various chemical reactions:
These reactions are crucial for synthesizing more complex fluorinated compounds that may exhibit enhanced biological activities.
The mechanism of action of 3,5-bis(trifluoromethyl)-2-fluoroaniline in biological systems often involves:
This makes 3,5-bis(trifluoromethyl)-2-fluoroaniline a valuable scaffold in drug design.
These properties indicate that 3,5-bis(trifluoromethyl)-2-fluoroaniline is a relatively stable liquid under standard conditions, which is advantageous for various applications in organic synthesis .
3,5-Bis(trifluoromethyl)-2-fluoroaniline finds applications in:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5